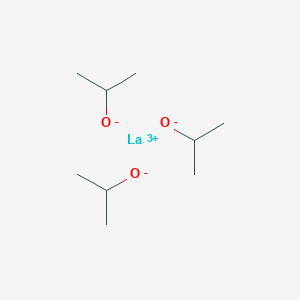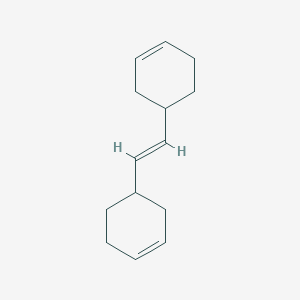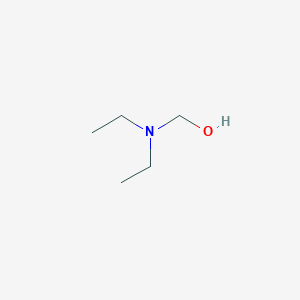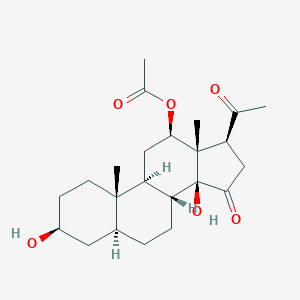
Dihydrodigacetigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrodigacetigenin (DHDA) is a naturally occurring compound found in the roots of the plant Stemonaceae. It has been studied extensively for its potential therapeutic properties and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of Dihydrodigacetigenin is not fully understood, but it is thought to act on various signaling pathways involved in cancer cell growth and inflammation. Dihydrodigacetigenin has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including PI3K and AKT. It has also been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammation.
Effets Biochimiques Et Physiologiques
Dihydrodigacetigenin has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death. It has also been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. Dihydrodigacetigenin has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydrodigacetigenin has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain and purify. It has also been shown to have low toxicity and high selectivity towards cancer cells. However, there are also limitations to using Dihydrodigacetigenin in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Also, Dihydrodigacetigenin has poor solubility in water, which limits its use in in vitro experiments.
Orientations Futures
There are several future directions for research on Dihydrodigacetigenin. One area of research could be to investigate the mechanism of action of Dihydrodigacetigenin in more detail. This could involve using various techniques such as proteomics and genomics to identify the molecular targets of Dihydrodigacetigenin. Another area of research could be to investigate the potential of Dihydrodigacetigenin as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, future research could focus on developing new synthetic methods for Dihydrodigacetigenin to improve its solubility and selectivity towards cancer cells.
Conclusion
In conclusion, Dihydrodigacetigenin is a naturally occurring compound with promising potential as a therapeutic agent for various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects have been extensively studied in scientific research studies. However, further research is needed to fully understand its mechanism of action and to develop new synthetic methods to improve its effectiveness.
Méthodes De Synthèse
Dihydrodigacetigenin can be synthesized from the extract of the roots of the plant Stemonaceae. The extract is purified using various chromatography techniques, and the Dihydrodigacetigenin is isolated using column chromatography and recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
Dihydrodigacetigenin has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and neuroprotective effects. Dihydrodigacetigenin has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in various animal models of inflammation.
Propriétés
Numéro CAS |
18014-35-2 |
|---|---|
Nom du produit |
Dihydrodigacetigenin |
Formule moléculaire |
C23H34O6 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,12R,13S,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-15-oxo-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C23H34O6/c1-12(24)17-10-19(27)23(28)16-6-5-14-9-15(26)7-8-21(14,3)18(16)11-20(22(17,23)4)29-13(2)25/h14-18,20,26,28H,5-11H2,1-4H3/t14-,15-,16+,17+,18-,20+,21-,22-,23+/m0/s1 |
Clé InChI |
BQGTUINHIQJRQF-FYBQJZDWSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O |
SMILES |
CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O |
SMILES canonique |
CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



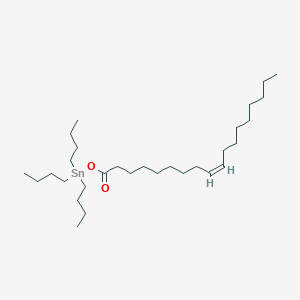
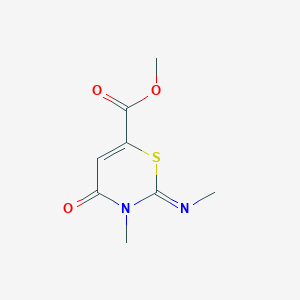
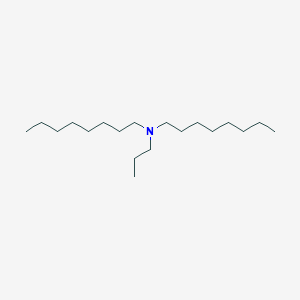
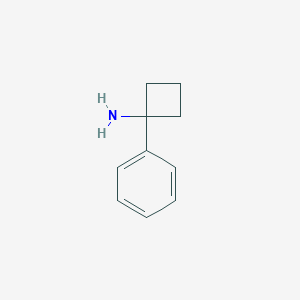
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
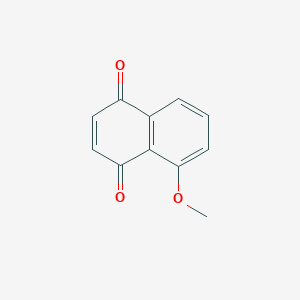
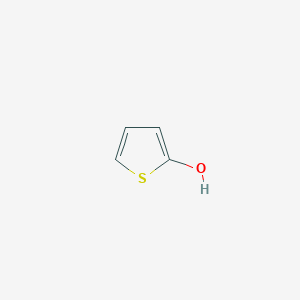
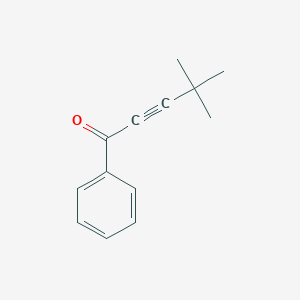
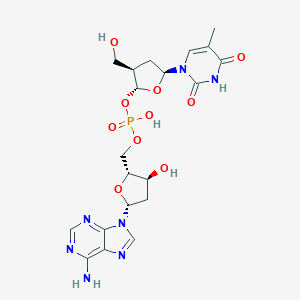
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
